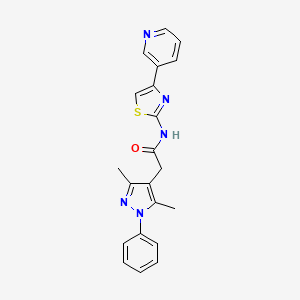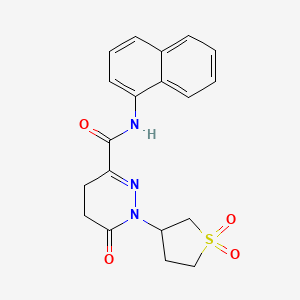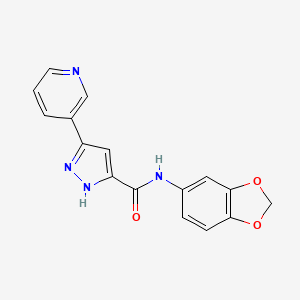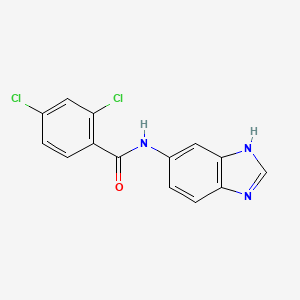![molecular formula C20H18N4O2 B10986195 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10986195.png)
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-甲基-4-氧代喹唑啉-3(4H)-基)乙基]-1H-吲哚-3-甲酰胺是一种化学化合物,其结构如下:
C18H16N2O4
{_svg_1}. 它属于喹唑啉酮类,并表现出有趣的生物学特性。准备方法
Synthetic Routes:: The synthetic route for this compound involves the condensation of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine with 1H-indole-3-carboxylic acid. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
化学反应分析
Reactions::
Condensation Reaction: The key step involves the condensation of the amine group of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine with the carboxylic acid group of 1H-indole-3-carboxylic acid.
Substitution Reactions: Depending on the functional groups present, N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide may undergo various substitution reactions.
Oxidation/Reduction Reactions: These reactions can modify the compound’s properties.
Reagent: 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine, 1H-indole-3-carboxylic acid
Conditions: Appropriate solvent, temperature, and catalysts
Major Products:: The major product is this compound itself.
科学研究应用
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may interact with specific cellular targets.
Industry: Its unique properties could be harnessed for various applications.
作用机制
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers often compare N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide to related quinazolinone derivatives. Its uniqueness lies in its specific substitution pattern and potential biological activities.
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-23-18-9-5-3-7-15(18)20(26)24(13)11-10-21-19(25)16-12-22-17-8-4-2-6-14(16)17/h2-9,12,22H,10-11H2,1H3,(H,21,25) |
InChI 键 |
KOEYKHVPQKISOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10986113.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B10986119.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10986128.png)

![N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10986153.png)




![N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10986176.png)
![5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B10986183.png)
![ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10986185.png)
![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10986205.png)
![N-[2-(pyridin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10986207.png)
